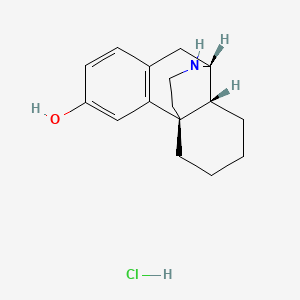

Norlevorphanol hydrochloride

Description

Properties

CAS No. |

53448-65-0 |

|---|---|

Molecular Formula |

C16H22ClNO |

Molecular Weight |

279.80 g/mol |

IUPAC Name |

(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrochloride |

InChI |

InChI=1S/C16H21NO.ClH/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12;/h4-5,10,13,15,17-18H,1-3,6-9H2;1H/t13-,15+,16+;/m0./s1 |

InChI Key |

TVWLCOZEOOAJBT-QALYCTJVSA-N |

Isomeric SMILES |

C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O.Cl |

Canonical SMILES |

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Norlevorphanol hydrochloride can be synthesized from levomethorphan hydrobromide. The process involves treating levomethorphan with aqueous hydrobromic acid (HBr) to achieve demethylation, resulting in an aqueous HBr solution of levorphanol. This solution is then neutralized with ammonium hydroxide (NH₄OH) to form crude levorphanol .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the crystallization of the formed salt to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Norlevorphanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid (HBr) for demethylation and ammonium hydroxide (NH₄OH) for neutralization .

Major Products Formed

The major product formed from these reactions is levorphanol, which can be further processed to obtain this compound .

Scientific Research Applications

Norlevorphanol hydrochloride has several scientific research applications, including:

Chemistry: Used in the study of opioid receptor interactions and the development of new analgesic compounds.

Biology: Investigated for its effects on cellular processes and receptor binding.

Medicine: Explored for its potential as a potent analgesic for pain management.

Industry: Utilized in the synthesis of related compounds and in the development of pharmaceutical formulations.

Mechanism of Action

Norlevorphanol hydrochloride exerts its effects by acting as an agonist at the mu-opioid receptors in the brain and spinal cord. This interaction alters the transmission and perception of pain, leading to analgesic effects. The compound also interacts with other opioid receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Data Tables

Table 1: Chemical and Regulatory Comparison

| Property | Norlevorphanol HCl | Levorphanol | Normorphine | Hydrocodone |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₂₁NO·HCl | C₁₇H₂₃NO·HCl | C₁₆H₁₉NO₃·HCl | C₁₈H₂₁NO₃ |

| DEA Schedule | I | II | I | II |

| Key Metabolic Enzyme | CYP3A4 | UGTs | CYP2D6 | CYP2D6 |

Table 2: Analytical Detection Limits

| Compound | TLC Rf Value (System T1) | Mass Spectrometry (Primary Ions) |

|---|---|---|

| Norlevorphanol | 0.12 | m/z 259, 215, 213 |

| Levorphanol | 0.15* | m/z 285, 215, 201 |

| Hydrocodone | 0.20* | m/z 299, 242, 171 |

Q & A

Q. What are the key structural characteristics of norlevorphanol hydrochloride, and how do they influence its pharmacological activity?

this compound (C₁₆H₂₁NO·ClH; MW 279.805) is a morphinan derivative with absolute stereochemistry at three defined stereocenters . Its opioid activity is attributed to the 3-hydroxyl group and the N-methyl substitution, which modulate μ-opioid receptor binding affinity. Structural analogs like levorphanol and dextromethorphan demonstrate that stereochemical configuration critically impacts receptor selectivity and metabolic stability . Researchers should prioritize crystallography or NMR to confirm stereochemical purity during synthesis.

Q. What validated analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?

A validated SIM GC/MS method has been used for simultaneous quantification of morphinan analogs (e.g., dextromethorphan and its metabolites) with a detection limit of 0.1 ng/mL. This method involves liquid-liquid extraction, derivatization, and chromatographic separation using a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film thickness) at a 1 mL/min flow rate . For norlevorphanol, adapt this protocol by optimizing ionization parameters (e.g., ESI+ for LC-MS/MS) to account for its unique fragmentation pattern.

Q. How should researchers handle contradictions in reported receptor binding affinities for this compound?

Discrepancies in receptor affinity data (e.g., µ- vs. κ-opioid receptor selectivity) may arise from variations in assay conditions (e.g., cell type, radioligand concentration). Standardize assays using HEK-293 cells transfected with human opioid receptors and employ competitive binding protocols with [³H]DAMGO (µ-selective) or [³H]U69593 (κ-selective) . Include positive controls (e.g., naloxone) and validate results across multiple replicates.

Advanced Research Questions

Q. What experimental strategies can resolve conflicting data on norlevorphanol’s neuroprotective vs. neurotoxic effects?

Contradictory findings may stem from dose-dependent effects or model-specific variability. Design dose-response studies in primary neuronal cultures (rat cortical neurons) with norlevorphanol (1 nM–10 µM) under oxidative stress (e.g., H₂O₂ exposure). Assess viability via MTT assay and apoptosis markers (caspase-3 activation). Compare outcomes across species (e.g., murine vs. human iPSC-derived neurons) to identify translational relevance .

Q. How can researchers optimize in vitro metabolic stability assays for this compound to predict in vivo pharmacokinetics?

Use human liver microsomes (HLM) or hepatocytes to evaluate CYP3A4/2D6-mediated metabolism. Pre-incubate norlevorphanol (1–10 µM) with NADPH-regenerating systems and quantify parent compound depletion via LC-MS/MS. For CYP inhibition studies, co-incubate with ketoconazole (CYP3A4 inhibitor) or quinidine (CYP2D6 inhibitor) to identify major metabolic pathways . Correlate in vitro clearance with in vivo PK data from rodent models.

Q. What methodologies are critical for assessing norlevorphanol’s interaction with P-glycoprotein (P-gp) in blood-brain barrier (BBB) models?

Use MDCK-MDR1 cells to measure bidirectional transport (apical-to-basal vs. basal-to-apical) of norlevorphanol (1–100 µM) with/without P-gp inhibitors (e.g., verapamil). Calculate efflux ratios and validate with in situ brain perfusion in rodents. Integrate these data with PET imaging using [¹¹C]-labeled norlevorphanol to quantify BBB penetration .

Q. How should researchers address regulatory and safety challenges in preclinical studies involving this compound?

Norlevorphanol is classified as a controlled substance under narcotic laws in multiple jurisdictions . Obtain DEA/FDA approvals before animal studies. Follow NIH guidelines for preclinical reporting: document sample sizes, randomization, blinding, and statistical power analyses. Use Safety Data Sheet (SDS) protocols for handling (e.g., avoid inhalation, use PPE) and storage (tightly sealed containers at –20°C) .

Methodological Tables

Q. Table 1. Key Pharmacokinetic Parameters for this compound

| Parameter | Value (Rat Model) | Method | Reference |

|---|---|---|---|

| Half-life (t₁/₂) | 2.1 ± 0.3 h | LC-MS/MS | |

| Cmax (oral) | 45 ng/mL | SIM GC/MS | |

| Protein Binding | 85% | Equilibrium dialysis |

Q. Table 2. Recommended Analytical Conditions for Norlevorphanol Quantification

| Instrument | Column | Mobile Phase | Detection |

|---|---|---|---|

| LC-MS/MS | C18 (2.6 µm, 50 mm) | 0.1% FA in H₂O/MeOH | ESI+ |

| GC-MS | DB-5MS (30 m) | Helium, 1 mL/min | SIM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.